3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole
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Overview
Description
3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine substituent. This compound belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of 3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by bromination. The reaction conditions typically include the use of a solvent such as ethanol or acetic acid and a brominating agent like N-bromosuccinimide (NBS) . Industrial production methods may involve multicomponent reactions and the use of microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinase activity, affecting cell signaling pathways and leading to antiproliferative effects .
Comparison with Similar Compounds
3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole can be compared with other similar compounds, such as:
3-bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole: This compound has a similar structure but differs in the position of the nitrogen atoms and the bromine substituent.
3,5-dimethylpyrazole: Lacks the bromine substituent and has different reactivity and applications.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different ring structure, used as a kinase inhibitor in cancer research.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
3-bromo-2,5-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H10BrN3/c1-10-3-5-6(4-10)9-11(2)7(5)8/h3-4H2,1-2H3 |
InChI Key |
PSXWTTXFNPMZDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N(N=C2C1)C)Br |
Origin of Product |
United States |
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